4-Chloro-3-fluoro-2-iodophenol
Description
4-Chloro-3-fluoro-2-iodophenol (molecular formula: C₆H₃ClFIO; molecular weight: 273.45 g/mol) is a halogenated phenol derivative with substituents at positions 2 (iodo), 3 (fluoro), and 4 (chloro) on the aromatic ring. The compound’s unique halogen arrangement confers distinct electronic, steric, and physicochemical properties, making it a subject of interest in organic synthesis, agrochemicals, and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-iodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGHEUMXDQGWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)I)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and the use of catalysts to enhance reaction efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-fluoro-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. For instance, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with membrane proteins .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below summarizes key structural and molecular features of 4-Chloro-3-fluoro-2-iodophenol and related compounds:
Key Observations :
- The target compound’s trihalogenated structure distinguishes it from dihalogenated analogs like 4-Chloro-3-fluorophenol and 4-Chloro-2-iodophenol.
Physicochemical Properties
Acidity (pKa):
Halogen substituents, particularly at ortho/para positions, increase phenol acidity via electron-withdrawing effects.
- This compound: Predicted pKa ~6.5–7.2 (estimated based on additive effects of Cl, F, and I).
- 4-Chloro-3-fluorophenol: Reported pKa ~8.1–8.5 .
- 4-Chloro-2-iodophenol: pKa ~7.0–7.5 (iodine’s inductive effect outweighs its lower electronegativity) .
Melting Points and Solubility:
- This compound: Higher molecular weight and iodine content likely increase melting point (>150°C) compared to dihalogenated analogs.
- 4-Chloro-3-fluorophenol: Melting point ~85–90°C .
- 3-Chloro-2-ethyl-4-fluorophenol: Lower melting point (~60–70°C) due to the ethyl group’s lipophilic character .
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